

# CYC116 concentration for Aurora kinase inhibition

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## Compound Focus: Cyc-116

CAS No.: 693228-63-6

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## Concentration Data for Aurora Kinase Inhibition

The following table summarizes the core quantitative data for CYC116's activity against Aurora kinases and its cellular effects.

Context	Assay/Effect	Reported Value (nM or $\mu$ M)	Cell Line/System	Citation
Biochemical Inhibition	Aurora A (Ki)	8 nM	Cell-free	[1] [2]
	Aurora B (Ki)	9.2 nM	Cell-free	[1] [2]
Cellular Activity & Cytotoxicity	Histone H3 Ser10 Phosphorylation (IC <sub>50</sub> )	480 nM	A549	[2]
	Complete Inhibition of Histone H3 Phosphorylation	1.25 $\mu$ M	HeLa	[1]

Context	Assay/Effect	Reported Value (nM or $\mu$ M)	Cell Line/System	Citation
	Cytotoxicity (IC <sub>50</sub> )	34 nM - 1.626 $\mu$ M	Various cancer cell lines (e.g., MV4-11, HeLa, MCF7)	[1] [2]
Functional Cellular Effects	Cell Cycle Arrest (Tetraploid G1 Accumulation)	0.5 - 2 $\mu$ M	A549	[1]
	Cardiomyocyte Maturation	0.5 - 2 $\mu$ M	hPSC-CMs	[3]
	Mast Cell Degranulation ( $\beta$ -Hexosaminidase Release, IC <sub>50</sub> )	~1.42 $\mu$ M	BMMCs	[4]

## Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to characterize CYC116.

### Protocol 1: MTT Cytotoxicity Assay

This protocol is used to determine the anti-proliferative effect (IC<sub>50</sub>) of CYC116 on cancer cell lines [1].

- **Cell Seeding:** Seed cells into 96-well plates according to their doubling time and incubate overnight at 37°C.
- **Compound Preparation:** Prepare CYC116 in DMSO and create a 3-fold dilution series in cell culture medium (100  $\mu$ L final volume).
- **Treatment:** Add the compound dilutions to the cells in triplicate and incubate for 72 or 96 hours at 37°C.
- **MTT Incubation:** Remove the medium, wash cells with PBS, and add 20  $\mu$ L/well of MTT solution (5 mg/mL in medium). Incubate in the dark at 37°C for 4 hours.
- **Solubilization and Measurement:** Remove the MTT solution, wash with PBS, and solubilize the formazan dye with 200  $\mu$ L/well of DMSO under agitation.
- **Analysis:** Measure absorbance at 540 nm. Calculate IC<sub>50</sub> values using curve-fitting software.

## Protocol 2: In Vitro Kinase Assay

This protocol measures the direct inhibition of Aurora kinases by CYC116 [1].

- **For Aurora A:**
  - **Reaction Setup:** Perform a 25  $\mu\text{L}$  reaction containing 25 mM  $\beta$ -glycerophosphate, 20 mM Tris/HCl (pH 7.5), 5 mM EGTA, 1 mM DTT, 1 mM  $\text{Na}_3\text{VO}_4$ , and 10  $\mu\text{g}$  of kemptide substrate.
  - **Enzyme and Inhibitor:** Dilute recombinant Aurora A kinase in an appropriate buffer and pre-incubate with CYC116.
  - **Initiation:** Start the reaction by adding 5  $\mu\text{L}$  of Mg/ATP mix (15 mM  $\text{MgCl}_2$ , 100  $\mu\text{M}$  ATP, with  $\gamma$ - $^{32}\text{P}$ -ATP).
  - **Incubation and Termination:** Incubate at 30°C for 30 minutes, then terminate the reaction with 25  $\mu\text{L}$  of 75 mM  $\text{H}_3\text{PO}_4$ .
- **For Aurora B:** The assay is performed similarly to Aurora A, except the kinase is activated prior to use by incubation with inner centromere protein.

## Protocol 3: Functional Analysis in Mast Cells

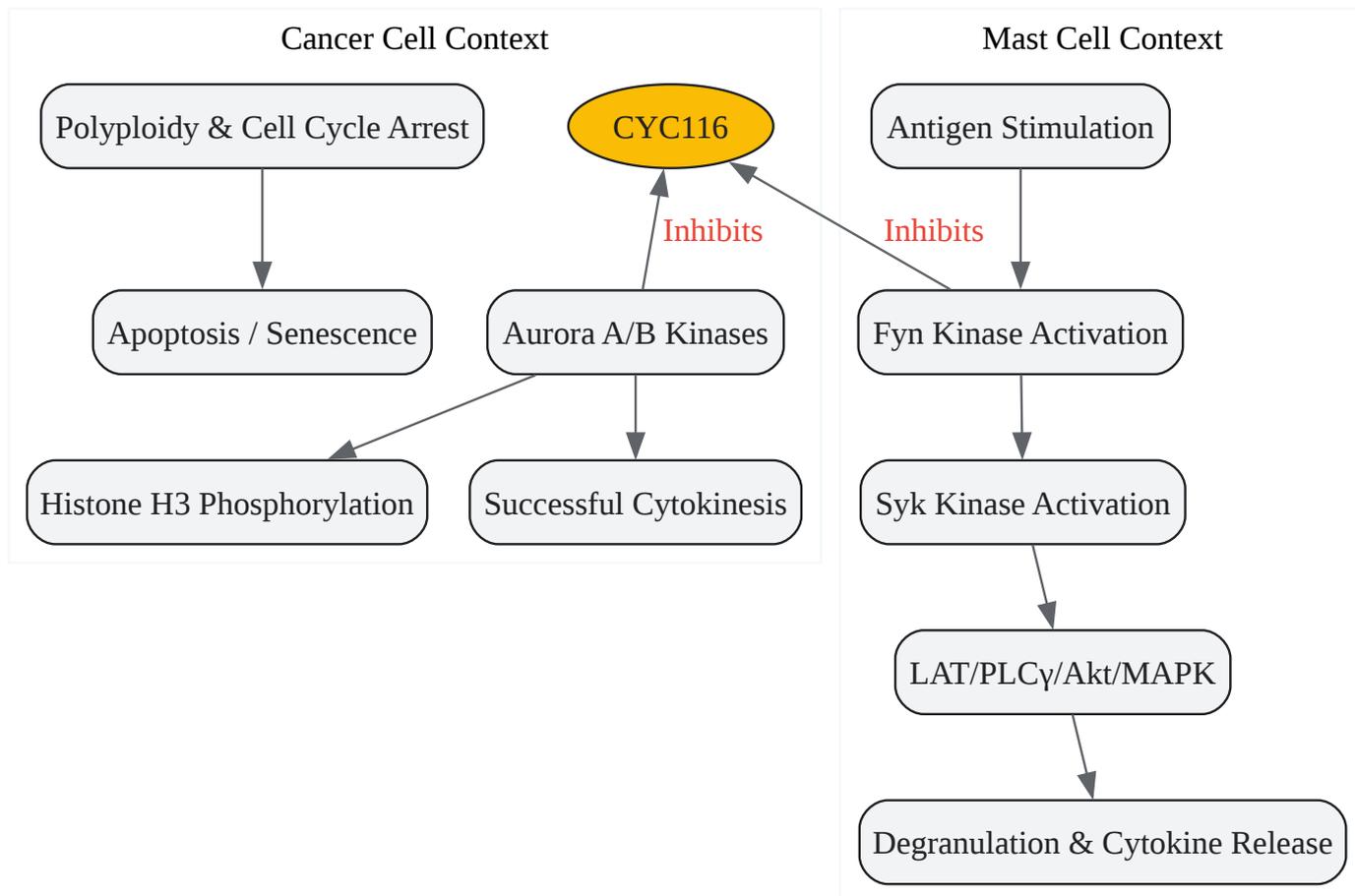
This protocol assesses CYC116's inhibitory effect on IgE-mediated degranulation [4].

- **Cell Preparation and Sensitization:** Culture Bone Marrow-Derived Mast Cells (BMMCs). Sensitize cells overnight with 50 ng/mL DNP-specific IgE.
- **Pre-treatment:** Wash cells and pre-treat with or without CYC116 in Tyrode buffer for 30 minutes.
- **Stimulation:** Stimulate cells with 50 ng/mL DNP-HSA for 15 minutes.
- **Measurement:** Collect supernatants and measure released  **$\beta$ -hexosaminidase** activity. Calculate the percentage of release relative to the total enzyme content in cell lysates.

## Mechanism of Action and Signaling Pathways

CYC116 primarily functions as a potent ATP-competitive inhibitor of Aurora A and B kinases [1] [5]. Its mechanism leads to the failure of cytokinesis, resulting in polyploidy (cells with more than two sets of chromosomes), cell cycle arrest, and ultimately, apoptosis or senescence in proliferating cancer cells [1] [6].

The following diagram illustrates the signaling pathways affected by CYC116 in different biological contexts, including cancer cells and mast cells.



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*Diagram 1: Signaling pathways targeted by CYC116. In cancer cells, it directly inhibits Aurora A/B, disrupting mitosis. In mast cells, it inhibits Fyn kinase, suppressing the allergic response pathway.*

## Research Applications Beyond Oncology

While developed as an anti-cancer agent, research has revealed other applications for CYC116:

- **Cardiomyocyte Maturation:** Treatment of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) with 0.5-2  $\mu\text{M}$  CYC116 for 48 hours promotes maturation, evidenced by improved sarcomere organization, increased mitochondrial content, and enhanced physiological function [3].

- **Anti-Allergic Effects:** CYC116 (IC<sub>50</sub> ~1.42 μM) inhibits mast cell degranulation and the production of pro-inflammatory cytokines by directly inhibiting Fyn kinase within the FcεRI signaling pathway, showing potential for treating allergic disorders [4].

## Important Notes for Researchers

- **Solubility and Storage:** CYC116 is soluble in DMSO (e.g., 24-37 mg/mL, yielding ~65-100 mM stock solutions). It is insoluble in water or ethanol. Moisture-absorbing DMSO can reduce solubility, so use fresh, dry DMSO [1].
- **In Vivo Formulation:** For animal studies, CYC116 can be formulated as a homogeneous suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) at concentrations ≥5 mg/mL for oral administration [1].
- **Clinical Status:** CYC116 has undergone a Phase I clinical trial in patients with advanced solid tumors (NCT00560716), which has been terminated. Its current clinical development status is unclear [7].

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